![molecular formula C14H17N3O2 B2474616 4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-89-3](/img/structure/B2474616.png)
4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a pyrazolone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The dimethylamino group would be attached to one of the carbon atoms in the ring, and the ethoxy group would be attached to another carbon atom in the ring .Chemical Reactions Analysis
As with the synthesis, the chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The pyrazolone ring, the dimethylamino group, and the ethoxy group could all potentially participate in various chemical reactions .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of various Schiff base ligands. These ligands have been analyzed using techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, providing insights into their structural and electronic properties (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactivity and Applications
- Studies have shown the reactivity of this compound towards various reagents under different conditions, leading to the formation of diverse pyrazolopyridine derivatives. These derivatives have been explored for their potential in applications like antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Material Science and Coordination Chemistry
- In material science and coordination chemistry, this compound has contributed to the development of new metal complexes, notably a silver(I) complex. The structural properties of these complexes have been examined, highlighting their potential for various applications in these fields (Reger, Gardinier, Grattan, Smith, & Smith, 2003).
Microwave-Assisted Synthesis
- The compound's behavior under microwave-assisted synthesis has been explored, contributing to the development of novel synthetic methodologies that are faster and more efficient. This research paves the way for more rapid and energy-efficient production of similar compounds (Anwar, Metwally, Gaber, & Elnagdi, 2005).
Environmental and Green Chemistry
- Research involving this compound has also extended to the field of green chemistry. It has been used in the synthesis of environmentally friendly catalysts and compounds, showcasing its role in promoting sustainable chemical practices (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Structural Analysis and Molecular Design
- The compound's utility in structural analysis and molecular design is evident. It has been involved in studies focusing on the crystallographic analysis and molecular structure elucidation, which are crucial in the design of new molecules with desired properties (Fun, Suwunwong, & Chantrapromma, 2011).
Antifungal and Antimicrobial Research
- In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antifungal and antimicrobial activities. This research contributes to the development of new therapeutic agents (Illicachi et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the potential mechanisms of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-5-ethoxy-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-13-12(10-16(2)3)14(18)17(15-13)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBCQXTUIUEXHN-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1=CN(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC\1=NN(C(=O)/C1=C\N(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

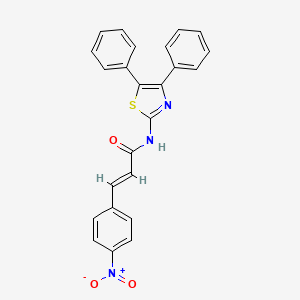
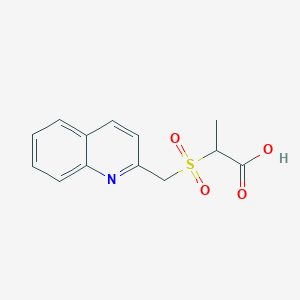
![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2474538.png)
![5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2474539.png)
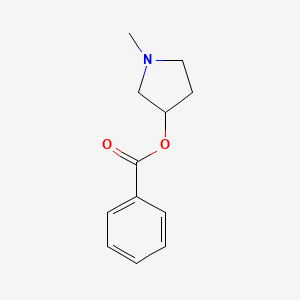

![2-(benzylthio)-N-(3,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2474544.png)
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2474546.png)
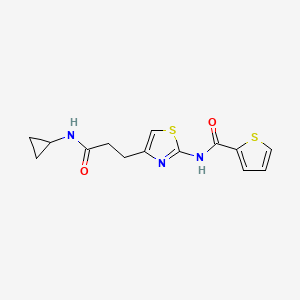
![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
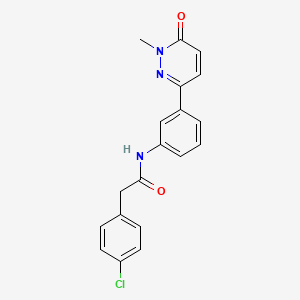
![tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2474555.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2474556.png)